REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[C:13]2[O:12][C:11]([CH2:14][OH:15])=[CH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.I[CH3:17]>O1CCCC1>[CH3:3][O:4][C:5]1[C:13]2[O:12][C:11]([CH2:14][O:15][CH3:17])=[CH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.82 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.21 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2C=C(OC21)CO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.67 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (100 ml) and water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C=C(OC21)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |